![molecular formula C20H24N4O3S B2939093 N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide CAS No. 1171763-96-4](/img/structure/B2939093.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Benzothiazole derivatives have been extensively studied for their antibacterial properties. They act as important scaffolds in medicinal chemistry and have shown diverse biological activities, including antibacterial effects . The compound could potentially be synthesized and tested against various Gram-positive and Gram-negative bacterial strains to determine its efficacy as an antibacterial agent.
Anticonvulsant Properties
Compounds with a benzothiazole moiety have been evaluated for anticonvulsant activity. They have shown promise in the treatment of epilepsy and other seizure disorders . The specific compound could be investigated for its potential to interact with epilepsy molecular targets such as GABA receptors and sodium channels.
Anticancer Activity
Benzothiazole derivatives are known to exhibit antitumor and cytotoxic activities. They can be designed to target specific cancer cells and interfere with cell proliferation . Research into the compound’s ability to act as an anticancer agent could lead to the development of new chemotherapeutic drugs.
Anti-Inflammatory Effects
The anti-inflammatory properties of benzothiazole compounds make them candidates for the treatment of chronic inflammatory diseases . The compound could be analyzed for COX inhibitory activity, which is a common pathway targeted by anti-inflammatory drugs.
Neuroprotective Effects
Benzothiazoles have been associated with neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s . The compound’s potential to induce neuroprotection could be explored through preclinical studies.
Antioxidant Properties
The thiazole ring is a component of many biologically active compounds with antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases . The compound’s antioxidant capacity could be assessed to determine its suitability as a therapeutic agent.
Antidiabetic Potential
Some benzothiazole derivatives have shown antidiabetic activity, making them interesting targets for the development of new diabetes treatments . The compound could be tested for its ability to modulate blood sugar levels and improve insulin sensitivity.
Antiviral Applications
Given the broad spectrum of biological activities of benzothiazole derivatives, including antiviral effects, the compound could be investigated for its efficacy against different viruses . This could be particularly relevant in the search for treatments against emerging viral infections.
Wirkmechanismus
Target of Action
The specific targets of this compound are currently unknown. Benzothiazole derivatives have been known to exhibit diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . Pyrazole derivatives also have a wide range of biological activities, including analgesic, anti-inflammatory, and antiviral effects .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Many benzothiazole and pyrazole derivatives work by interacting with specific enzymes or receptors in the body, altering their function and leading to therapeutic effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without further study. Many similar compounds affect pathways related to inflammation, pain sensation, and cell growth .
Result of Action
The specific molecular and cellular effects of this compound are currently unknown. Based on the known effects of similar compounds, it could potentially have anti-inflammatory, analgesic, or antimicrobial effects .
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-3-23-11-10-15(22-23)19(25)24(13-14-7-6-12-27-14)20-21-18-16(26-4-2)8-5-9-17(18)28-20/h5,8-11,14H,3-4,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNQCDDTRCWHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

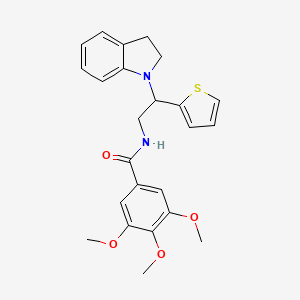
![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)
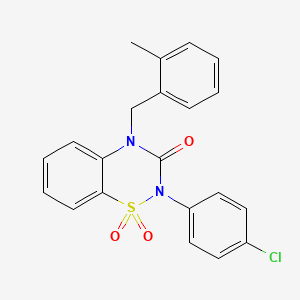
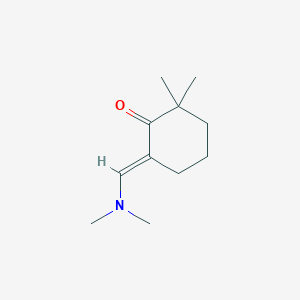
![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2939017.png)
![3-(4-fluorophenoxy)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide](/img/structure/B2939018.png)
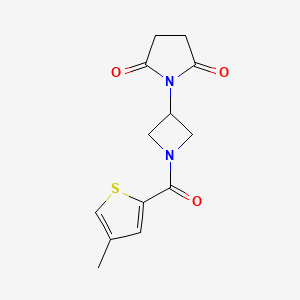

![4-[[2-[2-(3,5-Dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide](/img/structure/B2939026.png)

![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)
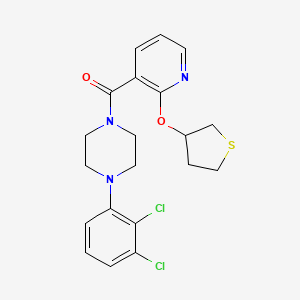
![7,9-dimethyl-3-phenyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2939030.png)
